An In-depth Technical Guide to the Chemical and Structural Properties of 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
An In-depth Technical Guide to the Chemical and Structural Properties of 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
Abstract
This technical guide provides a comprehensive analysis of the chemical and structural properties of 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine. As a halogenated derivative of the pharmacologically significant aminotetralin scaffold, this compound presents considerable interest for researchers and professionals in drug discovery and medicinal chemistry. This document delineates its molecular structure, physicochemical properties, and a proposed synthetic pathway. Furthermore, it explores the potential biological significance and applications of this molecule, drawing insights from the well-documented activities of related aminotetralin analogs. Detailed experimental protocols and data interpretations are provided to support further investigation and application of this compound.
Introduction
The 1-aminotetralin framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. These molecules are particularly recognized for their interactions with central nervous system (CNS) targets, including serotonin and dopamine receptors. The strategic introduction of halogen atoms, such as bromine, onto this scaffold can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine represents a synthetically accessible yet underexplored derivative within this class, offering a unique substitution pattern that warrants detailed investigation for its potential in developing novel therapeutic agents.
Molecular Structure and Chemical Properties
The chemical identity and fundamental properties of 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine are summarized below. While a specific CAS number for this exact amine has not been identified in public databases, its direct precursor, 5,7-dibromo-1-tetralone, is registered under CAS number 159639-61-9[1].
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine | - |
| Molecular Formula | C₁₀H₁₁Br₂N | - |
| Molecular Weight | 305.01 g/mol | - |
| Canonical SMILES | C1C(C2=C(C=C(C=C2)Br)Br)CCN1 | - |
| InChI Key | (Predicted) | - |
| CAS Number | Not Assigned | - |
| Precursor CAS | 159639-61-9 (for 5,7-dibromo-1-tetralone) | [1] |
| Predicted LogP | 3.5 - 4.5 | (Based on analogs) |
| Predicted pKa | 9.0 - 9.5 (for the amine) | (Based on analogs) |
Proposed Synthetic Pathway
A robust and logical synthetic route to 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine involves a two-step process starting from the commercially available or synthetically accessible 5,7-dibromo-1-tetralone. This approach leverages the well-established reductive amination reaction.
Figure 1: Proposed two-step synthesis of the target compound.
Synthesis of 5,7-Dibromo-1-tetralone
The synthesis of the key intermediate, 5,7-dibromo-1-tetralone, can be achieved through the intramolecular Friedel-Crafts acylation of a suitably substituted phenylbutyric acid. A general protocol for the synthesis of a similar compound, 7-Bromo-1-tetralone, involves the cyclization of 4-(4-bromophenyl)butanoic acid using a dehydrating agent like polyphosphoric acid[2].
Experimental Protocol:
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Bromination of 4-phenylbutyric acid: To a solution of 4-phenylbutyric acid in a suitable solvent (e.g., dichloromethane), add a brominating agent (e.g., N-bromosuccinimide or bromine) and a Lewis acid catalyst (e.g., iron(III) bromide). The reaction is typically stirred at room temperature until completion.
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Intramolecular Friedel-Crafts Acylation: The resulting dibrominated phenylbutyric acid is then treated with a strong acid, such as polyphosphoric acid, and heated to induce cyclization to form 5,7-dibromo-1-tetralone[2].
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Purification: The crude product is purified by crystallization or column chromatography.
Reductive Amination of 5,7-Dibromo-1-tetralone
Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes[3]. This can be performed in a one-pot reaction or in a stepwise manner involving the formation and subsequent reduction of an imine. An iron-catalyzed reductive amination of ketones to primary amines using ammonia and hydrogen has been reported as an effective method[4].
Experimental Protocol:
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Reaction Setup: In a high-pressure reactor, combine 5,7-dibromo-1-tetralone, a suitable solvent (e.g., methanol or ethanol), an ammonia source (e.g., aqueous ammonia), and a catalyst (e.g., an iron-based catalyst or a common reducing agent like sodium cyanoborohydride)[4][5].
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Reaction Conditions: The reactor is pressurized with hydrogen gas and heated. The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is filtered off. The solvent is removed under reduced pressure, and the crude product is subjected to an aqueous workup. The final product is purified by column chromatography or crystallization.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features | Rationale |
| ¹H NMR | Aromatic protons (2H, singlets or doublets, δ 7.0-7.5 ppm), benzylic proton (1H, multiplet, δ 3.5-4.0 ppm), aliphatic protons (6H, multiplets, δ 1.5-3.0 ppm), amine protons (2H, broad singlet, exchangeable with D₂O). | The aromatic region will show signals for the two protons on the brominated ring. The benzylic proton at C1 will be shifted downfield due to the adjacent amine group. The aliphatic protons of the tetralin ring will appear as complex multiplets. The amine protons will be a broad, exchangeable signal. |
| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), benzylic carbon (δ 50-60 ppm), aliphatic carbons (δ 20-40 ppm). | The spectrum will show distinct signals for the aromatic carbons, with those bonded to bromine appearing at characteristic chemical shifts. The benzylic carbon (C1) will be in the 50-60 ppm range, and the other aliphatic carbons will be further upfield. |
| IR | N-H stretching (two bands for primary amine, 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, 2850-3100 cm⁻¹), N-H bending (1590-1650 cm⁻¹), C-Br stretching (500-600 cm⁻¹). | The presence of the primary amine will be indicated by the characteristic two N-H stretching bands and the N-H bending vibration[6]. |
| Mass Spec. | A molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio). Fragmentation patterns would likely involve loss of the amine group and cleavage of the aliphatic ring. | The dibromo substitution pattern will result in a distinctive isotopic cluster for the molecular ion. |
Drug Development Insights and Potential Applications
The 1-aminotetralin scaffold is a cornerstone in the development of CNS-active drugs. Derivatives of this structure have shown significant affinity for a variety of G protein-coupled receptors (GPCRs), including serotonin (5-HT) and dopamine receptors.
Figure 2: Potential biological targets and therapeutic areas for the target compound.
Modulation of Dopaminergic and Serotonergic Systems
Derivatives of 2-aminotetralin are known to possess dopaminergic and adrenergic properties[7]. The substitution pattern on the aromatic ring plays a crucial role in determining the receptor selectivity and functional activity. For instance, dihydroxy derivatives of 2-aminotetralin are potent dopaminergic agents[7]. The introduction of bromine atoms at positions 5 and 7 could influence the electronic distribution and conformation of the molecule, potentially leading to novel receptor interaction profiles.
Antimicrobial Potential
Halogenated aromatic compounds are a well-established class of antimicrobial agents. For example, 5,7-dibromoquinoline derivatives have demonstrated significant antimicrobial activity[8]. The dibromo substitution on the tetralin core of the target compound could confer antimicrobial properties, making it a candidate for development as an anti-infective agent.
Conclusion
5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of significant interest for medicinal chemists and drug discovery scientists. While specific experimental data for this molecule is sparse, a logical and feasible synthetic route via the reductive amination of 5,7-dibromo-1-tetralone can be proposed. Based on the rich pharmacology of the aminotetralin scaffold, this dibrominated derivative holds promise as a modulator of CNS receptors and as a potential antimicrobial agent. The information and protocols provided in this guide serve as a foundation for the synthesis, characterization, and further investigation of this intriguing molecule.
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